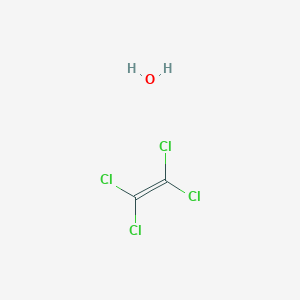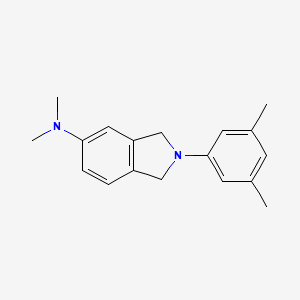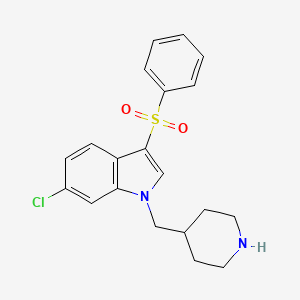
1H-Indole, 6-chloro-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole, 6-chloro-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- is a complex organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound is characterized by the presence of a chloro group at the 6th position, a phenylsulfonyl group at the 3rd position, and a piperidinylmethyl group at the 1st position of the indole ring.
Preparation Methods
The synthesis of 1H-Indole, 6-chloro-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- typically involves multi-step organic reactions. One common synthetic route includes:
Starting Material: The synthesis begins with the preparation of the indole core, which can be derived from commercially available starting materials.
Sulfonylation: The phenylsulfonyl group is introduced at the 3rd position through a sulfonylation reaction using reagents like phenylsulfonyl chloride in the presence of a base such as pyridine.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1H-Indole, 6-chloro-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The chloro group at the 6th position can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl or alkene derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, catalysts such as palladium or copper, and bases like triethylamine or potassium carbonate.
Scientific Research Applications
1H-Indole, 6-chloro-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1H-Indole, 6-chloro-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1H-Indole, 6-chloro-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- can be compared with other similar compounds, such as:
1H-Indole, 6-chloro-3-(phenylsulfonyl)-1-methyl-: This compound lacks the piperidinyl group, which may result in different biological activities and properties.
1H-Indole, 6-chloro-3-(phenylsulfonyl)-1-(4-morpholinylmethyl)-: The presence of a morpholinyl group instead of a piperidinyl group can lead to variations in chemical reactivity and biological effects.
1H-Indole, 6-chloro-3-(phenylsulfonyl)-1-(4-pyrrolidinylmethyl)-: The substitution of the piperidinyl group with a pyrrolidinyl group may alter the compound’s pharmacokinetic and pharmacodynamic properties.
The uniqueness of 1H-Indole, 6-chloro-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
651334-60-0 |
|---|---|
Molecular Formula |
C20H21ClN2O2S |
Molecular Weight |
388.9 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-6-chloro-1-(piperidin-4-ylmethyl)indole |
InChI |
InChI=1S/C20H21ClN2O2S/c21-16-6-7-18-19(12-16)23(13-15-8-10-22-11-9-15)14-20(18)26(24,25)17-4-2-1-3-5-17/h1-7,12,14-15,22H,8-11,13H2 |
InChI Key |
MZFSPBCWHHUZKS-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CN2C=C(C3=C2C=C(C=C3)Cl)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~,N~6~-Bis(4-{[bis(2-hydroxyethyl)amino]methyl}phenyl)hexanediamide](/img/structure/B12542853.png)
![5-Chloro-2-[5-chloro-2-(2,4-dichlorophenoxy)phenoxy]phenol](/img/structure/B12542858.png)
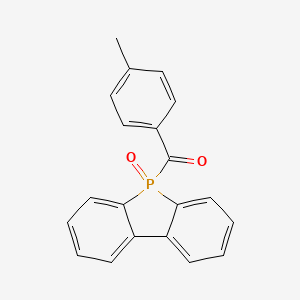
![Fluoro(dimethyl)[1-(trimethylsilyl)cyclopenta-2,4-dien-1-yl]silane](/img/structure/B12542867.png)
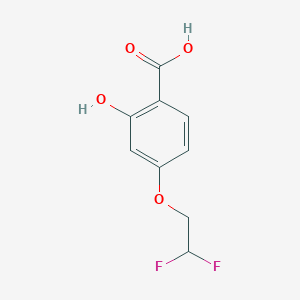

![(1H-Indazol-3-yl)(2-{[(pyridin-4-yl)methyl]amino}phenyl)methanone](/img/structure/B12542882.png)

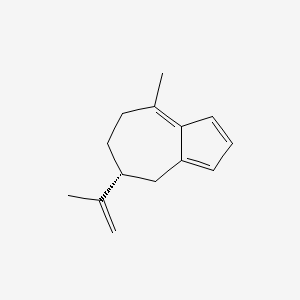
![3-[2-(Ethoxycarbonyl)-4-(sulfomethyl)-1H-indol-3-yl]propanoic acid](/img/structure/B12542909.png)
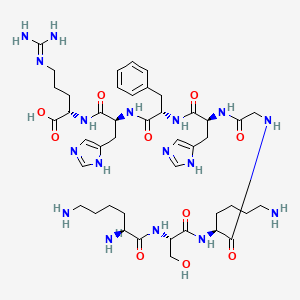
![4-(1,2,3,6-Tetrahydropyridin-4-yl)thieno[3,2-c]pyridine](/img/structure/B12542917.png)
